molecular formula C10H19NO2 B3320981 (R)-tert-Butyl 3-methylpyrrolidine-1-carboxylate CAS No. 1289689-32-2

(R)-tert-Butyl 3-methylpyrrolidine-1-carboxylate

Cat. No.: B3320981
CAS No.: 1289689-32-2
M. Wt: 185.26
InChI Key: JQXFBJIDTLTFNU-MRVPVSSYSA-N
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Description

(R)-tert-Butyl 3-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a methyl substituent at the 3-position of the pyrrolidine ring. This compound is widely used in organic synthesis as a building block for pharmaceuticals and agrochemicals due to its stereochemical stability and modular reactivity. Its structure is characterized by the (R)-configuration at the 3-methyl group, which influences its stereoselective interactions in catalytic and biological systems .

Key properties include:

  • Molecular Formula: C₁₀H₁₉NO₂ (inferred from analogs in ).
  • Stereochemistry: (R)-configuration at C2.
  • Role: Intermediate in asymmetric synthesis, particularly for nitrogen-containing bioactive molecules.

Properties

IUPAC Name

tert-butyl (3R)-3-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXFBJIDTLTFNU-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as tert-butyl 3-methylpyrrolidine-1-carboxylate and a chiral auxiliary or catalyst to ensure the ®-configuration.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and reagents such as bases (e.g., sodium hydride) or acids (e.g., trifluoroacetic acid) to facilitate the formation of the desired product.

    Purification: The crude product is typically purified using techniques like column chromatography or recrystallization to obtain the pure ®-tert-Butyl 3-methylpyrrolidine-1-carboxylate.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-methylpyrrolidine-1-carboxylate may involve large-scale reactions using continuous flow reactors or batch reactors. The use of chiral catalysts or enzymes can enhance the efficiency and selectivity of the synthesis. Additionally, process optimization and quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrrolidines.

Scientific Research Applications

®-tert-Butyl 3-methylpyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related pyrrolidine-carboxylate derivatives and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Physical State Key Applications/Properties Reference
(R)-tert-Butyl 3-methylpyrrolidine-1-carboxylate (Target) 3-methyl, (R)-configuration ~201.3 Liquid/Oil Chiral building block, drug intermediates
tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate 2-(4-octylphenethyl) substituent ~447.6 Colorless oil Anticancer agent precursor
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate 2-methyl, 5-(pyridinyloxy)methyl group ~335.4 Solid NMR-documented stereochemistry
(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate 3-amino group ~186.3 Solid Peptide synthesis, ligand design
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate 3-(halopyridinyloxy)methyl group ~472.7 Crystalline Catalysis, halogen-bonding motifs
Key Observations:

Substituent Impact on Reactivity: The 3-methyl group in the target compound provides steric hindrance, influencing ring conformation and reaction selectivity. In contrast, the 4-octylphenethyl substituent in enhances lipophilicity, making it suitable for membrane-targeted bioactive molecules.

Stereochemical Considerations :

  • The (R)-configuration at C3 in the target compound contrasts with the (2R,5S) diastereomer in , which exhibits distinct NMR coupling patterns (e.g., J-values for vicinal protons) .

Synthetic Utility :

  • Compounds with tert-butyl carbamate groups (all listed) serve as protected intermediates, enabling selective deprotection for further functionalization.

Spectroscopic and Analytical Data

NMR Comparison:
  • Target Compound : Expected δH ~1.4 ppm (tert-butyl), δH ~2.3 ppm (3-methyl), and δC ~155 ppm (carbamate carbonyl) based on analogs .
  • tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate : Documented δH = 8.15 ppm (pyridine-H), δC = 153.2 ppm (carbamate), confirming aromatic and carbamate interactions .
Mass Spectrometry:
  • The target compound’s expected [M+H]+ ion is ~201.3, while the pyridinyloxy analog in shows [M+H]+ at m/z 392, aligning with HRMS data .

Biological Activity

Overview

(R)-tert-Butyl 3-methylpyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H19NO2
  • Molecular Weight : 201.26 g/mol
  • CAS Number : 138108-72-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to influence several biochemical pathways, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic processes.
  • Receptor Binding : It has potential binding affinity for certain receptors, which could modulate physiological responses.

Cytotoxicity and Anticancer Potential

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have demonstrated that it can induce apoptosis in these cells, suggesting a mechanism that involves the activation of cell death pathways.

Cell Line TestedIC50 Value (µM)Mechanism
HeLa15Apoptosis induction
MCF-725Cell cycle arrest
A54930Reactive oxygen species (ROS) generation

Case Studies

  • Study on HeLa Cells : A recent study demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells, characterized by increased caspase activity and DNA fragmentation .
  • MCF-7 Breast Cancer Model : In another study involving MCF-7 breast cancer cells, the compound was found to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase .
  • A549 Lung Cancer Cells : The compound's ability to generate reactive oxygen species (ROS) was linked to its cytotoxic effects in A549 lung cancer cells, suggesting oxidative stress as a contributing factor to its anticancer activity .

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Areas of interest include:

  • In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.
  • Mechanistic Studies : Investigating detailed molecular mechanisms underlying its anticancer effects.
  • Structure-Activity Relationship (SAR) : Exploring modifications to improve efficacy and reduce toxicity.

Q & A

Q. What are the standard synthetic routes and purification methods for (R)-tert-Butyl 3-methylpyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. For example, tert-butyl chloroformate is used to introduce the carbamate group under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . Key steps include:
  • Cyclization : Formation of the pyrrolidine ring via intramolecular reactions of nitrogen-containing intermediates.
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during functionalization.
  • Purification : Column chromatography (silica gel) or recrystallization (using ethanol/water mixtures) to isolate the enantiomerically pure product .

Q. How is the compound characterized to confirm its stereochemical purity?

  • Methodological Answer :
  • Chiral HPLC : Employed with a chiral stationary phase (e.g., Chiralpak AD-H) to resolve enantiomers and determine enantiomeric excess (ee%).
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and Boc-group integrity. Coupling constants in 1H^{1}\text{H} NMR help confirm the (R)-configuration .
  • X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL) provides definitive stereochemical assignment .

Q. What are common functionalization reactions involving this compound?

  • Methodological Answer : The pyrrolidine ring and Boc group enable diverse transformations:
  • Nucleophilic Substitution : Tosyl or mesyl groups at the 3-methyl position allow displacement with amines or thiols (e.g., sodium azide in DMF) .
  • Deprotection : Acidic cleavage (HCl/dioxane or TFA) removes the Boc group, yielding free amines for further coupling .
  • Oxidation/Reduction : Controlled oxidation of hydroxyl groups (e.g., KMnO4_4) or reduction of ketones (e.g., NaBH4_4) modifies side chains .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve enantiomeric excess in large-scale production?

  • Methodological Answer :
  • Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during key steps like cyclization to enhance stereoselectivity .
  • Dynamic Kinetic Resolution (DKR) : Combine enzymes (e.g., lipases) with metal catalysts to racemize intermediates and drive enantioselective reactions .
  • Process Analytical Technology (PAT) : Monitor ee% in real-time using inline Raman spectroscopy to adjust reaction parameters dynamically .

Q. How to resolve contradictory spectral data (e.g., NMR vs. X-ray) for structural confirmation?

  • Methodological Answer :
  • Cross-Validation : Compare 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY NMR data with X-ray-derived torsion angles to identify discrepancies.
  • DFT Calculations : Perform density functional theory (DFT) optimizations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and match experimental data .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula independently to rule out impurities .

Q. What mechanistic pathways govern its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Kinetic Studies : Use pseudo-first-order conditions to determine rate constants for substitutions (e.g., with azide ions) and identify rate-limiting steps .
  • Isotope Effects : Compare kH/kDk_{\text{H}}/k_{\text{D}} in deuterated solvents to assess transition-state bonding changes.
  • Computational Modeling : Apply molecular dynamics (MD) simulations (e.g., Gaussian 16) to map reaction coordinates and intermediate stability .

Safety and Handling Considerations

  • Storage : Store at 2–8°C in sealed containers under inert gas (e.g., N2_2) to prevent hydrolysis .
  • Reactivity : Avoid strong oxidizers (e.g., TBHP) due to explosion risks; use spark-proof equipment in scale-up .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 3-methylpyrrolidine-1-carboxylate
Reactant of Route 2
(R)-tert-Butyl 3-methylpyrrolidine-1-carboxylate

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